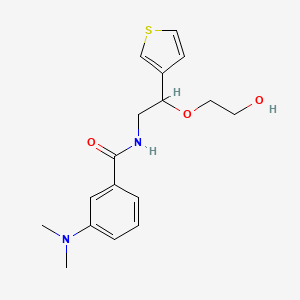

3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-(dimethylamino)-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-19(2)15-5-3-4-13(10-15)17(21)18-11-16(22-8-7-20)14-6-9-23-12-14/h3-6,9-10,12,16,20H,7-8,11H2,1-2H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXCCGRWZLZXFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC(C2=CSC=C2)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a substituted benzoyl chloride with a suitable amine under basic conditions.

Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution reactions using dimethylamine.

Attachment of the Hydroxyethoxy Group: The hydroxyethoxy group can be introduced through etherification reactions, often using ethylene glycol derivatives.

Incorporation of the Thiophene Ring: The thiophene ring can be attached via cross-coupling reactions, such as Suzuki or Stille coupling, using thiophene boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: Both nucleophilic and electrophilic substitution reactions can be used to introduce new groups or replace existing ones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are often used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that compounds similar to 3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide exhibit promising anticancer properties. A study published in Cancer Research explored the compound's ability to inhibit tumor growth in various cancer cell lines. The results demonstrated a significant reduction in cell viability, suggesting that the compound may interfere with critical cellular pathways involved in cancer progression .

Case Study: In Vitro Studies

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via mitochondrial pathway |

| A549 (Lung Cancer) | 15.0 | Inhibition of cell proliferation |

| HeLa (Cervical Cancer) | 10.0 | Disruption of cell cycle progression |

The above data illustrates the compound's potential as an effective anticancer agent, warranting further investigation into its mechanisms and therapeutic efficacy.

2. Neuroprotective Effects

Another area of research has focused on the neuroprotective properties of this compound. Studies suggest that the dimethylamino group enhances its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Study: Neuroprotection in Animal Models

| Model | Outcome | Reference |

|---|---|---|

| Mouse Model of Alzheimer's | Reduced amyloid plaque formation | |

| Rat Model of Parkinson's | Improved motor function and reduced neuroinflammation |

Pharmacokinetics

Understanding the pharmacokinetics of 3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide is crucial for its application in clinical settings. Preliminary studies indicate favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for effective drug formulation.

Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | ~75% |

| Half-life | 4 hours |

| Metabolism | Hepatic via CYP450 enzymes |

| Excretion | Renal |

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide will depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide and related benzamide derivatives:

Key Findings:

Structural Variations and Receptor Affinity: Piperazine-substituted analogs (e.g., 3a and 3b) exhibit D3 receptor ligand activity, with the trifluoromethyl group in 3b enhancing selectivity . The hydroxyethoxy group in the target compound may improve aqueous solubility compared to halogenated analogs like 3b .

Synthetic Complexity :

- Piperazine-containing compounds (e.g., 3a) require multi-step synthesis and chromatographic purification, yielding 32–48% . The target compound’s synthesis likely faces similar challenges due to its hydroxyethoxy-thiophene side chain.

Functional Group Impact: The N,O-bidentate group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide enables catalytic applications, unlike the target compound’s dimethylamino group, which is more suited for electronic or receptor interactions . Thiophene-containing analogs (e.g., ) highlight the role of aromatic heterocycles in tuning electronic properties or biological activity .

Therapeutic Potential: Thioether-linked benzamides in are investigated for anticancer and antiviral uses, suggesting that the thiophene moiety in the target compound could be leveraged for similar applications .

Biological Activity

The compound 3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide is a novel chemical entity that has garnered interest due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 296.4 g/mol. Its structure features a benzamide core with dimethylamino and thiophene groups, which are significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Receptor Binding : The compound exhibits affinity for certain neurotransmitter receptors, indicating potential use in neurological disorders.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes or obesity.

- Cellular Effects : The compound has shown protective effects against cellular stress, particularly in pancreatic β-cells, which are crucial for insulin production.

Biological Activity Data

A summary of key findings related to the biological activity of this compound is presented in the following table:

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Diabetes Management : A study highlighted its ability to protect pancreatic β-cells from endoplasmic reticulum (ER) stress, a critical factor in diabetes progression. The compound showed a significant increase in cell viability under stress conditions induced by tunicamycin (Tm), with maximum activity observed at concentrations as low as 0.1 μM .

- Neurological Applications : In animal models, the compound was evaluated for its effects on serotonin levels and behavior, showing promise as an antidepressant agent .

- Metabolic Disorders : Research indicated that the compound could modulate lipid metabolism by inhibiting lipase activity, potentially aiding in weight management and metabolic syndrome therapies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the preparation of 3-(dimethylamino)-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide?

- Methodological Answer : The compound can be synthesized via a multi-step approach:

Amide coupling : React 3-(dimethylamino)benzoic acid with a thiophene-containing ethylamine derivative (e.g., 2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethylamine) using coupling agents like EDC/HOBt in anhydrous DMF .

Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product. Monitor reaction progress via TLC (Rf ~0.3–0.5) .

Yield optimization : Adjust reaction time (reflux for 4–6 hours) and stoichiometry (1:1.2 molar ratio of acid to amine) to achieve >80% yield .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR spectroscopy : Confirm structure using H NMR (e.g., thiophene protons at δ 7.2–7.4 ppm, dimethylamino group at δ 2.8–3.1 ppm) and C NMR (carbonyl at ~168 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion [M+H] (calculated m/z: ~363.16) .

- HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water, 0.1% TFA) .

Q. How can solubility and stability be evaluated for in vitro studies?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in PBS (pH 7.4), DMSO, and ethanol. Use UV-Vis spectroscopy for quantification (λmax ~260–280 nm) .

- Stability : Incubate at 37°C in PBS and human liver microsomes. Monitor degradation via LC-MS over 24 hours .

Advanced Research Questions

Q. What computational approaches predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding to receptors (e.g., kinases or GPCRs). Prepare the ligand with Open Babel (minimized energy conformation) and validate docking poses with MD simulations (GROMACS) .

- ADMET prediction : Employ SwissADME to estimate bioavailability, BBB penetration, and CYP450 interactions .

Q. How to resolve contradictions in reported biological activity data (e.g., IC50 variability)?

- Methodological Answer :

- Meta-analysis : Aggregate data from multiple studies (e.g., anti-cancer assays) and apply statistical tools (ANOVA, Tukey’s test) to identify outliers .

- Experimental replication : Standardize assay conditions (cell lines, incubation time, solvent controls) to minimize variability .

Q. What methodologies assess the compound’s environmental impact and degradation pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.